4-(4,6-dimethyl-13-phenyl-3,7,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-11-yl)morpholine
Overview
Description
4-(4,6-dimethyl-13-phenyl-3,7,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-11-yl)morpholine is a complex organic compound characterized by its unique pentazatricyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and complex molecular architecture.
Preparation Methods
The synthesis of 4-(4,6-dimethyl-13-phenyl-3,7,8,10,12-pentazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaen-11-yl)morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Scientific Research Applications
4-(4,6-dimethyl-13-phenyl-3,7,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-11-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4,6-dimethyl-13-phenyl-3,7,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-11-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the compound’s planar structure, which allows it to intercalate between DNA base pairs .
Comparison with Similar Compounds
Compared to other similar compounds, 4-(4,6-dimethyl-13-phenyl-3,7,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-11-yl)morpholine stands out due to its unique pentazatricyclic structure. Similar compounds include:
1,3,4-thiadiazole derivatives: Known for their antimicrobial properties.
Pyrazoline derivatives: Exhibiting a range of biological activities, including antibacterial and antifungal effects.
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which influence their reactivity and biological activities.
Properties
IUPAC Name |
4-(4,6-dimethyl-13-phenyl-3,7,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-11-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-13-12-14(2)26-19(21-13)16-17(15-6-4-3-5-7-15)22-20(23-18(16)24-26)25-8-10-27-11-9-25/h3-7,12H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJXFRZDALPIBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C3C(=NC(=NC3=NN12)N4CCOCC4)C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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